

# Application of LL-37 in Gastric Cancer Tumor Suppression Models

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## Compound of Interest

Compound Name: *Anticancer agent 37*

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## Introduction

The human cathelicidin antimicrobial peptide, LL-37, is a crucial component of the innate immune system. Beyond its antimicrobial functions, emerging evidence highlights its paradoxical roles in cancer, acting as a tumor promoter in some malignancies while exhibiting tumor-suppressive effects in others. In the context of gastric cancer, LL-37 has been identified as a potent tumor suppressor, making it a promising candidate for novel therapeutic strategies. This document provides detailed application notes and protocols for studying the tumor-suppressive effects of LL-37 in gastric cancer models, based on established research.

LL-37 exerts its anti-tumor effects in gastric cancer through a multi-faceted mechanism. It inhibits cancer cell proliferation by inducing cell cycle arrest at the G0/G1 phase.<sup>[1][2]</sup> This is primarily achieved through the inhibition of the proteasome, which leads to the activation of the tumor-suppressing Bone Morphogenetic Protein (BMP) signaling pathway.<sup>[1][3]</sup> Key downstream effectors include the upregulation of p21Waf1/Cip1 and the downregulation of cyclin E2.<sup>[4]</sup> Furthermore, LL-37 has been shown to suppress the growth of gastric cancer xenografts *in vivo*, underscoring its therapeutic potential.

## Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the tumor-suppressive effects of LL-37 on gastric cancer cells.

Table 1: Effect of LL-37 on Gastric Cancer Cell Proliferation

Cell Line	LL-37 Concentration (μM)	Incubation Time (h)	Inhibition of Proliferation (%)	Assay
AGS	10	48	~40%	MTT Assay
MKN-45	10	48	~35%	MTT Assay
BGC-823	10	48	~30%	MTT Assay

Table 2: Effect of LL-37 on Gastric Cancer Cell Cycle Distribution

Cell Line	LL-37 Concentration (μM)	Incubation Time (h)	% Cells in G0/G1 Phase	% Cells in S Phase	% Cells in G2/M Phase	Method
AGS	10	24	~75% (vs. control) ~55% in control	~15% (vs. control) ~30% in control	~10% (vs. control) ~15% in control	Flow Cytometry (Propidium Iodide Staining)
MKN-45	10	24	~70% (vs. control) ~50% in control	~20% (vs. control) ~35% in control	~10% (vs. control) ~15% in control	Flow Cytometry (Propidium Iodide Staining)

Table 3: Effect of LL-37 on BMP Signaling Pathway Components

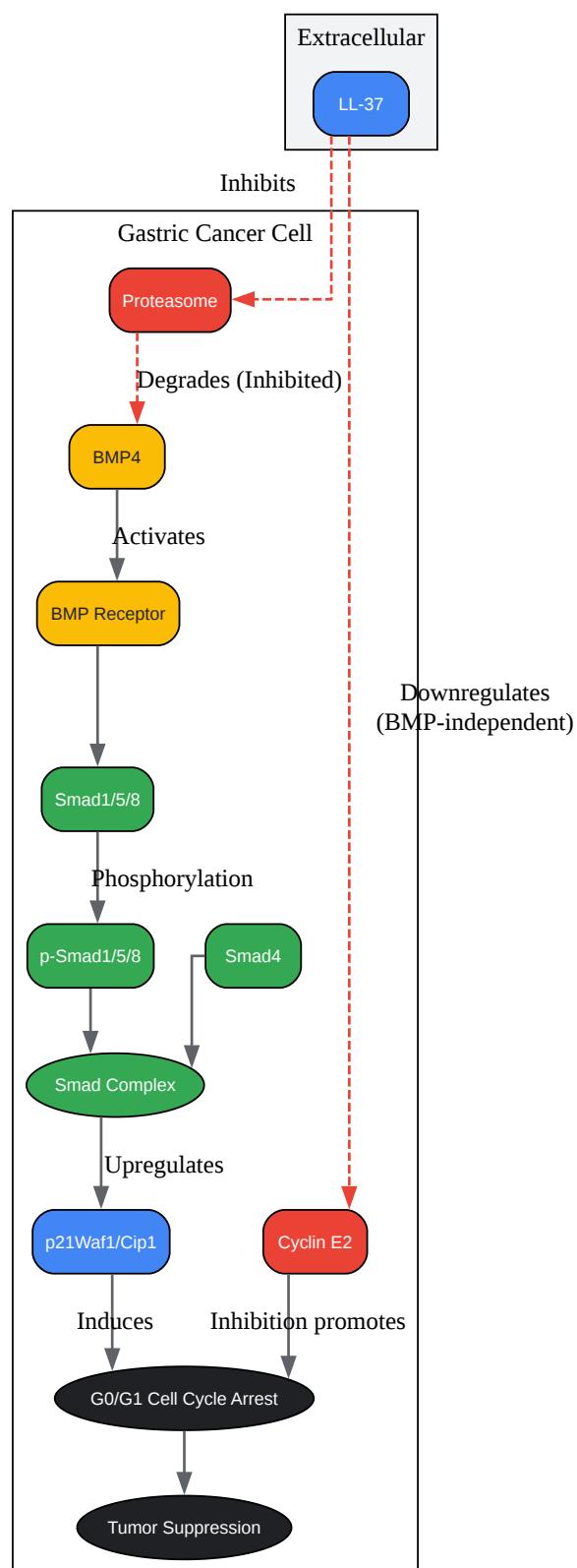
Cell Line	LL-37 Concentration ( $\mu$ M)	Treatment Time (h)	Protein	Fold Change (vs. Control)	Method
AGS	10	24	p-Smad1/5	~3.5-fold increase	Western Blot
AGS	10	24	p21Waf1/Cip1	~3-fold increase	Western Blot
AGS	10	24	Cyclin E2	~0.4-fold decrease	Western Blot

Table 4: In Vivo Tumor Suppression by LL-37 in a Gastric Cancer Xenograft Model

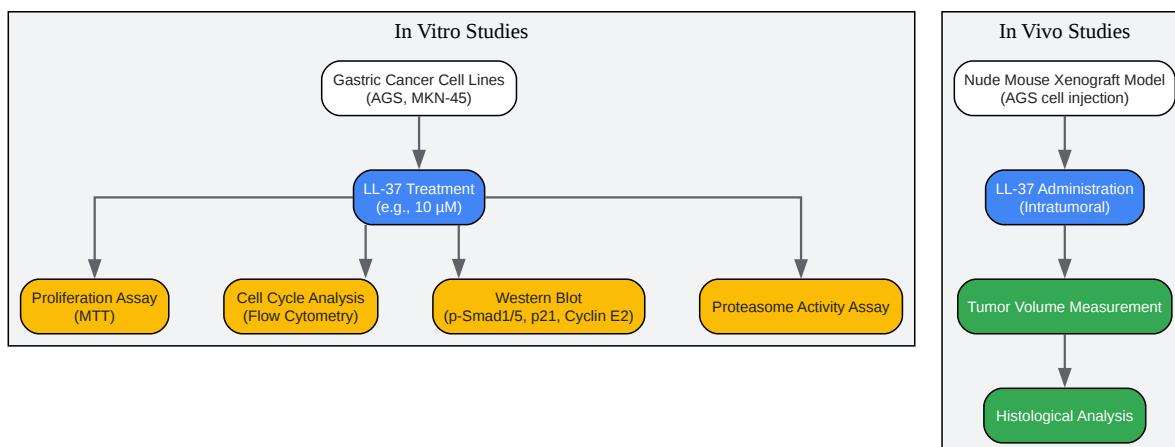
Animal Model	Cell Line Injected	Treatment	Duration of Treatment (days)	Tumor Volume Reduction (%)
Nude Mice	AGS ( $5 \times 10^6$ cells)	LL-37 (10 $\mu$ g/mouse, intratumoral, every 3 days)	21	~50%

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by LL-37 in gastric cancer and a typical experimental workflow for its evaluation.

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Caption: LL-37 signaling pathway in gastric cancer suppression.



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Caption: Experimental workflow for LL-37 evaluation.

## Experimental Protocols

### Cell Culture

- Cell Lines: Human gastric cancer cell lines AGS, MKN-45, and BGC-823.
- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>. Passage cells every 2-3 days or when they reach 80-90% confluence.

### Cell Proliferation (MTT) Assay

- Seed gastric cancer cells in a 96-well plate at a density of 5 x 10<sup>3</sup> cells/well in 100 µL of complete culture medium.

- Incubate for 24 hours to allow for cell attachment.
- Replace the medium with fresh medium containing various concentrations of LL-37 (e.g., 0, 1, 5, 10, 20  $\mu$ M).
- Incubate for 48 hours at 37°C.
- Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell proliferation inhibition relative to the untreated control.

## Cell Cycle Analysis

- Seed gastric cancer cells in 6-well plates at a density of  $2 \times 10^5$  cells/well.
- After 24 hours, treat the cells with LL-37 (e.g., 10  $\mu$ M) for 24 hours.
- Harvest the cells by trypsinization and wash with ice-cold PBS.
- Fix the cells in 70% ethanol at -20°C overnight.
- Wash the cells with PBS and resuspend in PBS containing 100  $\mu$ g/mL RNase A and 50  $\mu$ g/mL Propidium Iodide (PI).
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer.

## Western Blot Analysis

- Seed gastric cancer cells in 6-well plates and treat with LL-37 (e.g., 10  $\mu$ M) for 24 hours.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration using a BCA protein assay kit.
- Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-phospho-Smad1/5, anti-p21Waf1/Cip1, anti-Cyclin E2, and anti-GAPDH (as a loading control).
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Proteasome Activity Assay

- Treat gastric cancer cells with LL-37 (e.g., 10 µM) for the desired time.
- Lyse the cells and measure the chymotrypsin-like activity of the proteasome using a fluorogenic substrate (e.g., Suc-LLVY-AMC).
- Incubate the cell lysate with the substrate according to the manufacturer's instructions.
- Measure the fluorescence of the cleaved AMC product using a fluorometer (Excitation: ~380 nm, Emission: ~460 nm).
- Compare the proteasome activity in LL-37-treated cells to that of untreated controls.

## In Vivo Tumor Xenograft Model

- Animals: 4-6 week old male athymic nude mice.
- Cell Injection: Subcutaneously inject  $5 \times 10^6$  AGS cells suspended in 100 µL of Matrigel/PBS (1:1) into the right flank of each mouse.

- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with a caliper every 3 days. Calculate tumor volume using the formula: (Length x Width<sup>2</sup>) / 2.
- Treatment: When tumors reach a volume of approximately 100 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- Administer intratumoral injections of LL-37 (e.g., 10 µg in 50 µL PBS) or PBS (control) every 3 days for 21 days.
- Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weighing and further histological analysis.

## Conclusion

LL-37 demonstrates significant tumor-suppressive activity in gastric cancer models by inhibiting cell proliferation and inducing cell cycle arrest through the modulation of the proteasome and BMP signaling pathway. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of LL-37 and its derivatives in gastric cancer. Further studies are warranted to elucidate the full spectrum of its anti-tumor mechanisms and to explore its clinical applicability.

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